molecular formula C11H7BrF3N B11838519 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B11838519
M. Wt: 290.08 g/mol
InChI Key: KHRNUSSXKNCWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H7BrF3N and its molecular weight is 290.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

6-bromo-2-methyl-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c1-6-2-3-7-4-8(12)5-9(10(7)16-6)11(13,14)15/h2-5H,1H3

InChI Key

KHRNUSSXKNCWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline: An Analysis of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug discovery, scientists often encounter compounds that, while structurally plausible and potentially valuable, lack extensive documentation. 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is one such molecule. A thorough search of public chemical databases and scientific literature reveals a notable absence of a dedicated CAS number and experimentally determined physical properties for this specific substitution pattern.

This guide, therefore, adopts a first-principles approach. Instead of presenting a simple data sheet for a well-characterized compound, we will embark on a scientific exploration. By dissecting the structural components of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline and analyzing its close, well-documented analogues, we can infer its likely physicochemical characteristics, forecast its potential applications, and propose a viable synthetic pathway. This document is designed to be a foundational resource for researchers considering the synthesis and investigation of this novel quinoline derivative.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Quinoline derivatives have found application as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[3]

Dissecting the Substituents: The Roles of Bromine, Methyl, and Trifluoromethyl Groups

The potential utility of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is derived from its specific combination of substituents:

  • The 6-Bromo Group : The presence of a bromine atom at the 6-position can significantly influence the molecule's pharmacokinetic profile. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom can also serve as a synthetic handle for further functionalization through cross-coupling reactions.[4]

  • The 2-Methyl Group : A methyl group at the 2-position (the quinaldine motif) can impact the molecule's binding to target proteins and influence its metabolic stability.

  • The 8-Trifluoromethyl Group : The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the quinoline nitrogen, while its lipophilicity can enhance membrane permeability. Crucially, the CF3 group is known to block metabolic oxidation, thereby increasing the in vivo half-life of a drug.[5][6] The incorporation of a trifluoromethyl group has been a successful strategy in the development of potent antimalarial agents.[7]

Physicochemical Properties: A Comparative Analysis of Structural Analogues

In the absence of direct experimental data for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline, we can predict its properties by examining its near relatives. The following table summarizes the known physical properties of several closely related quinoline derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
6-Bromo-2-methylquinoline 877-42-9C10H8BrN222.08101-105299.7±20.0
6-Bromo-8-(trifluoromethyl)quinoline 1065074-30-7C10H5BrF3N276.05Not AvailableNot Available
6-Bromo-8-fluoroquinoline 220513-46-2C9H5BrFN226.05Not AvailableNot Available
6-Bromoquinoline 5332-25-2C9H6BrN208.05Not Available>110
6-(Trifluoromethyl)quinoline 325-13-3C10H6F3N197.16Not AvailableNot Available
6-Bromo-8-methyl-2-(trifluoromethyl)quinoline 1425335-52-9C11H7BrF3N290.08Not Available304.5±37.0

Data sourced from[8][9][10][11][12][13][14][15]. Please note that some data points are predicted.

From this comparative data, we can infer the following about the target compound, 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline :

  • Molecular Weight : The molecular weight will be approximately 290.08 g/mol .

  • Melting Point : Given that 6-Bromo-2-methylquinoline is a solid with a melting point of 101-105 °C[9], it is highly probable that the target compound will also be a solid at room temperature. The introduction of the trifluoromethyl group may influence the crystal packing and thus alter the melting point.

  • Boiling Point : The predicted boiling point is likely to be in the range of 300 °C, similar to its isomers.

  • Solubility : Like many quinoline derivatives, it is expected to have poor solubility in water but good solubility in organic solvents such as methanol, ethanol, and DMF.[9][16]

Potential Applications: A Horizon of Possibilities

The structural motifs present in 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline suggest several promising avenues for research and development:

  • Anticancer Agents : The quinoline scaffold is a well-established pharmacophore in oncology.[1][4] The presence of both a bromine atom and a trifluoromethyl group could lead to compounds with potent antiproliferative activity.

  • Antimalarial Drugs : The trifluoromethylquinoline core is a key feature of several antimalarial drugs.[7] The specific substitution pattern of the target molecule warrants investigation for its potential activity against drug-resistant strains of Plasmodium falciparum.

  • Materials Science : Fluorinated heterocyclic compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.[17] The bromine atom provides a convenient point for polymerization or incorporation into larger molecular architectures.

Proposed Synthetic Pathway

A plausible synthetic route to 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline can be envisioned starting from commercially available 4-bromo-2-(trifluoromethyl)aniline. The classic Doebner-von Miller reaction, which is used to synthesize quinolines, provides a robust framework.

Reaction Scheme:

  • Step 1: Reaction of 4-bromo-2-(trifluoromethyl)aniline with crotonaldehyde. This acid-catalyzed reaction will form the quinoline ring system.

A detailed experimental protocol based on this strategy is provided below.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline
  • To a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and hydrochloric acid, add a catalytic amount of a strong acid (e.g., concentrated HCl or H2SO4).

  • To this stirred solution, slowly add crotonaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline.

Visualizing the Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_product Final Product 4-bromo-2-(trifluoromethyl)aniline 4-bromo-2-(trifluoromethyl)aniline ReactionVessel Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Reflux 4-bromo-2-(trifluoromethyl)aniline->ReactionVessel Crotonaldehyde Crotonaldehyde Crotonaldehyde->ReactionVessel TargetMolecule 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline ReactionVessel->TargetMolecule Workup & Purification caption Proposed synthetic workflow for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline.

Caption: Proposed synthetic workflow for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is not available, the safety profiles of its analogues provide guidance. 6-Bromo-2-methylquinoline is classified as an irritant and is harmful if swallowed.[18] Therefore, it is prudent to handle the target compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: A Call for Experimental Exploration

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline represents an intriguing, albeit underexplored, molecule at the confluence of several important structural motifs in medicinal chemistry. While this guide has provided a comprehensive theoretical framework for its properties, potential applications, and synthesis, the ultimate validation of these predictions lies in experimental work. The synthesis and biological evaluation of this compound could unlock new therapeutic possibilities or lead to the development of novel materials. It is our hope that this guide will serve as a catalyst for such investigations, paving the way for new discoveries in the ever-expanding universe of chemical science.

References

  • ProQuest. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. [Link]

  • RSC Publishing. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. [Link]

  • LOCKSS. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • Ingenta Connect. A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. [Link]

  • Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]

  • RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]

  • The Pharma Innovation Journal. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • PubMed. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

The Ascendancy of the 8-Trifluoromethyl Quinoline Scaffold: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, those bearing a trifluoromethyl (-CF3) group at the 8-position have garnered significant attention for their enhanced pharmacological profiles. The unique electronic properties of the -CF3 group profoundly influence the lipophilicity, metabolic stability, and binding affinity of the parent molecule, often leading to improved efficacy and pharmacokinetics. This in-depth technical guide provides a comprehensive literature review of 8-trifluoromethyl quinoline derivatives, exploring their synthesis, multifaceted biological activities, and structure-activity relationships. We delve into their applications as antimalarial, anticancer, anti-inflammatory, and neuroprotective agents, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Advantage of the 8-Trifluoromethyl Group in Quinoline Scaffolds

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] When appended to the 8-position of the quinoline ring, the -CF3 group can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the drug.[1]

  • Increase Lipophilicity: This property can improve membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier.[1]

  • Modulate Basicity: The electron-withdrawing nature of the -CF3 group can lower the pKa of the quinoline nitrogen, influencing its interaction with biological targets and affecting its pharmacokinetic profile.

  • Influence Binding Affinity: The steric and electronic properties of the -CF3 group can lead to more potent and selective interactions with target proteins.[2]

These advantageous properties have spurred the exploration of 8-trifluoromethyl quinoline derivatives across a spectrum of therapeutic areas.

Synthetic Strategies for 8-Trifluoromethyl Quinoline Derivatives

The synthesis of 8-trifluoromethyl quinoline derivatives often begins with a pre-functionalized aniline or quinoline precursor. A common and effective method involves the reaction of 4-chloro-8-(trifluoromethyl)quinoline with various nucleophiles to generate a diverse library of compounds.

General Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

This protocol outlines a two-step synthesis of arylhydrazone derivatives of 8-trifluoromethyl quinoline, which have shown promising biological activities.[3]

Step 1: Synthesis of 4-hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5)

  • Combine 4-chloro-8-(trifluoromethyl)quinoline (1 equivalent) and hydrazine hydrate (4 equivalents) in ethanol.[3]

  • Reflux the mixture for 14-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture onto crushed ice.[3]

  • Filter the resulting precipitate and wash with ice-cold water to obtain the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline.[3]

Step 2: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (Final Products)

  • Treat the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline with various substituted benzaldehydes in ethanol.[3]

  • Reflux the mixture to facilitate the condensation reaction.[3]

  • The final (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives can be purified by recrystallization or column chromatography.[3]

Causality Behind Experimental Choices: The use of a significant excess of hydrazine hydrate in the first step ensures the complete conversion of the starting material. The reflux conditions provide the necessary energy to overcome the activation barrier of the nucleophilic aromatic substitution. In the second step, the condensation reaction is acid-catalyzed, and the refluxing ethanol serves as both a solvent and a source of protons to facilitate the reaction.

Therapeutic Applications of 8-Trifluoromethyl Quinoline Derivatives

The unique properties conferred by the 8-trifluoromethyl group have led to the investigation of these quinoline derivatives in a wide range of diseases.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Quinoline-based drugs, such as chloroquine, have historically been the cornerstone of antimalarial therapy. Their primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin crystals. Quinoline drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic free heme.[4]

8-Trifluoromethyl quinoline derivatives have shown promising antimalarial activity, with some compounds exhibiting efficacy against chloroquine-resistant strains.[5]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[6]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]

  • Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well. Add 1 µL of the test compound at various concentrations.[6]

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Self-Validating System: The inclusion of both a drug-sensitive (e.g., 3D7) and a drug-resistant (e.g., Dd2) strain of P. falciparum allows for the simultaneous assessment of a compound's potency and its potential to overcome resistance mechanisms. The use of a known antimalarial drug, such as chloroquine, as a positive control validates the assay's performance.

Table 1: Antimalarial Activity of Representative Quinoline Derivatives

CompoundP. falciparum StrainIC50 (µM)Reference
Chloroquine3D7 (sensitive)0.015[5]
ChloroquineDd2 (resistant)0.250[5]
8-Trifluoromethyl Quinoline Derivative X3D7Data not available
8-Trifluoromethyl Quinoline Derivative YDd2Data not available

Diagram 1: Antimalarial Mechanism of Quinoline Derivatives

G cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline Quinoline Derivative Quinoline->Heme Inhibits Polymerization

Caption: Inhibition of hemozoin formation by quinoline derivatives.

Anticancer Activity

The quinoline scaffold is a key component of several approved anticancer drugs.[7] Derivatives of 8-trifluoromethyl quinoline have demonstrated potent cytotoxic activity against various cancer cell lines.[8][9] Their mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[10]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-trifluoromethyl quinoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.[11]

Causality Behind Experimental Choices: The choice of cell lines should be guided by the therapeutic target of interest. Using a panel of cell lines from different cancer types provides a broader understanding of the compound's activity spectrum. The incubation time is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.

Table 2: Anticancer Activity of Representative 8-Trifluoromethyl Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-Trifluoromethyl-2-anilinoquinoline derivative 8bPC3 (Prostate)1.5[9]
8-Trifluoromethyl-2-anilinoquinoline derivative 8bLNCaP (Prostate)2.1[9]
8-Trifluoromethyl-2-anilinoquinoline derivative 8bK562 (Leukemia)3.2[9]
8-Trifluoromethyl-2-anilinoquinoline derivative 8bHeLa (Cervical)4.5[9]

Diagram 2: Hypothesized Anticancer Mechanism

G cluster_cell Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-Trifluoromethyl Quinoline Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting various inflammatory mediators and pathways.[12]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[11]

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the 8-trifluoromethyl quinoline derivative orally or intraperitoneally at a specific dose. Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group.

Self-Validating System: The use of a well-characterized phlogistic agent like carrageenan ensures a reproducible inflammatory response. The inclusion of a standard anti-inflammatory drug provides a benchmark for evaluating the potency of the test compound.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Oxidative stress, neuroinflammation, and excitotoxicity are key pathological processes involved in these disorders.[13][14] Quinoline derivatives have shown potential as neuroprotective agents through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.[15][16]

Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[17]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 8-trifluoromethyl quinoline derivative for a specific duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 for a set period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or a similar method as described in the anticancer activity protocol.

  • Data Analysis: Determine the concentration of the compound that provides 50% protection against H2O2-induced cell death (EC50).

Causality Behind Experimental Choices: H2O2 is a well-established inducer of oxidative stress and is relevant to the pathology of many neurodegenerative diseases. Pre-treatment with the test compound allows for the assessment of its ability to prevent or mitigate the damaging effects of the oxidant.

Diagram 3: Experimental Workflow for In Vitro Neuroprotection Assay

G Start Start Culture Culture Neuronal Cells Start->Culture Pretreat Pre-treat with 8-CF3-Quinoline Derivative Culture->Pretreat Induce Induce Oxidative Stress (H2O2) Pretreat->Induce Assess Assess Cell Viability (MTT Assay) Induce->Assess End End Assess->End

Caption: Workflow for evaluating neuroprotective effects.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 8-trifluoromethyl quinoline derivatives is still evolving, some general trends can be observed from the available literature. For anticancer activity, the nature and position of substituents on the quinoline ring and any appended side chains significantly influence potency.[7] For instance, in a series of 2-anilinoquinoline derivatives, the presence of a piperazin-1-yl)phenyl)amino substitution at the 2-position of the 8-trifluoromethyl quinoline skeleton demonstrated superior efficacy against several cancer cell lines.[9] Further systematic modifications of the 8-trifluoromethyl quinoline scaffold are necessary to delineate clear SAR trends for each therapeutic application.

Conclusion and Future Perspectives

8-Trifluoromethyl quinoline derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the 8-trifluoromethyl group often imparts favorable physicochemical and pharmacokinetic properties, leading to enhanced therapeutic potential. This technical guide has provided a comprehensive overview of their synthesis, and their applications as antimalarial, anticancer, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers in the field.

Future research should focus on:

  • Elucidation of specific molecular targets for each therapeutic area to enable rational drug design.

  • Systematic SAR studies to optimize potency and selectivity while minimizing off-target effects.

  • In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of lead compounds to assess their drug-like properties.

  • Exploration of novel synthetic methodologies to efficiently generate diverse libraries of 8-trifluoromethyl quinoline derivatives.

The continued investigation of this versatile scaffold holds great promise for the discovery and development of novel and effective therapies for a range of challenging diseases.

References

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC. Available from: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. Available from: [Link]

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available from: [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. Available from: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available from: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available from: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. LOCKSS. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PubMed. Available from: [Link]

  • aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines as anticancer agents inhibitors of folate enzymes. PubMed. Available from: [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available from: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available from: [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available from: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available from: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available from: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available from: [Link]

  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available from: [Link]

  • Trialkylglycines: A New Family of Compounds with in Vivo Neuroprotective Activity. PMC. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Unipd. Available from: [Link]

Sources

Safety data sheet (SDS) and hazard classification for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Identification of the Substance & Rationale

Product Name: 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline Synonyms: 6-Bromo-8-(trifluoromethyl)quinaldine; 2-Methyl-6-bromo-8-trifluoromethylquinoline. CAS Number: Provisional/Not Listed (Closest structural analog: 1065074-30-7 for the non-methylated congener). Molecular Formula: C₁₁H₇BrF₃N Molecular Weight: 290.08 g/mol Intended Use: Pharmaceutical intermediate, Kinase inhibitor scaffold, MedChem building block.[1]

Senior Scientist Note:

This compound is a "non-catalog" entity in many standard registries. As such, this SDS is constructed using Structure-Activity Relationship (SAR) read-across from 6-bromoquinoline and 8-(trifluoromethyl)quinoline. The presence of the trifluoromethyl group at C8 significantly enhances lipophilicity (LogP) and metabolic stability compared to the parent quinoline, necessitating stricter handling protocols regarding dermal absorption.

Hazard Identification (GHS Classification)

Signal Word: WARNING

GHS Classification (Provisional based on SAR):

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3][4][5]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[4][5]H319
STOT - Single Exposure 3May cause respiratory irritation.[3][5]H335
Germ Cell Mutagenicity 2Suspected of causing genetic defects.[4]H341

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][6]

  • P280: Wear protective gloves/protective clothing/eye protection.[2][3][6][7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses.[5][6][7]

Hazard Determination Logic (SAR Workflow)

The following decision tree illustrates the logic used to derive the classification in the absence of experimental LD50 data.

HazardLogic Start Compound Analysis: 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline Core Core Scaffold: Quinoline Ring Start->Core Sub1 Substituent 1: 6-Bromo Start->Sub1 Sub2 Substituent 2: 8-Trifluoromethyl (CF3) Start->Sub2 Risk1 Risk: Hepatotoxicity & Potential Mutagenicity (Intercalation) Core->Risk1 Known Quinoline Hazard Risk2 Risk: Irritant (Skin/Eye/Resp) Sub1->Risk2 Halogen Effect Risk3 Risk: Enhanced Lipophilicity (Increased Dermal Absorption) Sub2->Risk3 Fluorine Effect Class Final GHS Classification: Acute Tox 4, Irrit 2, Muta 2 Risk1->Class Risk2->Class Risk3->Class

Figure 1: Predictive Toxicology Decision Tree. The convergence of the quinoline core's inherent toxicity with the lipophilic enhancement of the CF3 group drives the classification.

Composition / Information on Ingredients

ComponentConcentrationFormulaMolecular Weight
6-Bromo-2-methyl-8-(trifluoromethyl)quinoline >97% (HPLC)C₁₁H₇BrF₃N290.08

Impurities: May contain trace amounts of 2-methyl-8-(trifluoromethyl)quinoline (de-brominated) or inorganic bromide salts depending on the synthesis route (e.g., Skraup or Doebner-Miller synthesis).

First Aid Measures

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. The presence of the -CF3 group makes this compound highly lipophilic; rapid absorption through cell membranes is possible.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .[5] Remove contact lenses if present and easy to do.[5][6] Rationale: Mechanical irritation from crystals and chemical irritation from the halo-heterocycle.

  • Skin Contact: Wash off immediately with soap and plenty of water. Do not use organic solvents (ethanol/DMSO) to clean skin, as this will accelerate the transdermal transport of the fluorinated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Quinolines can lower the seizure threshold; aspiration during vomiting poses a severe chemical pneumonitis risk.

Firefighting Measures

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards: During combustion, this compound will decompose to release highly toxic and corrosive gases:

  • Hydrogen Bromide (HBr): Corrosive, respiratory irritant.

  • Hydrogen Fluoride (HF): Extremely toxic/corrosive; attacks bone calcium.

  • Nitrogen Oxides (NOx): Pulmonary edema risk.

  • Carbon Oxides (CO, CO2).

Protective Equipment: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. Wear full chemical protective clothing (Tychem® or equivalent) due to potential HF generation.

Accidental Release Measures

Personal Precautions: Use personal protective equipment. Avoid dust formation.[3][6] Ensure adequate ventilation.[6][7] Evacuate personnel to safe areas.

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let product enter drains.[7] Halogenated aromatics are often persistent in aquatic environments.

Spill Response Workflow

SpillResponse Detect Spill Detected PPE Don PPE: Nitrile Gloves + N95/P100 (Tyvek if >5g) Detect->PPE Contain Containment: Cover with damp absorbent pads PPE->Contain Neutralize Clean Up: Scoop into waste jar. Do NOT use vacuum. Contain->Neutralize Decon Decontamination: Wipe surface with 10% Na2CO3 solution Neutralize->Decon Disposal Disposal: Halogenated Organic Waste Decon->Disposal

Figure 2: Emergency spill response protocol. The use of damp pads prevents dust aerosolization, critical for halogenated quinolines.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[4][5][7]

  • Avoid formation of dust and aerosols.[3][6][7]

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Specific Note: The C-Br bond can be labile under UV light. Perform synthesis or handling in low-light conditions or use amber glassware.

Storage:

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . The electron-deficient ring system can be susceptible to oxidation over extended periods.

  • Container: Keep container tightly closed in a dry and well-ventilated place. Light-sensitive.

Exposure Controls / Personal Protection

Control Parameters: No official exposure limits established (e.g., OSHA PEL, ACGIH TLV). Treat as a hazardous drug candidate.

Engineering Controls: Use only in a chemical fume hood. Safety shower and eye bath must be within 10 seconds of the workstation.

Personal Protective Equipment (PPE):

  • Eye/Face: Safety glasses with side-shields conforming to EN166.

  • Skin:

    • Splash Contact: Nitrile rubber (0.11 mm).

    • Full Contact/Synthesis:Laminate film (Silver Shield/4H) is recommended. The trifluoromethyl group increases the solvent-like permeation properties of the solid when dissolved.

  • Respiratory: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection, use type OV/AG/P99 (US) cartridges (Organic Vapor/Acid Gas) due to potential trace HBr/HF off-gassing.

Physical and Chemical Properties

PropertyValue (Predicted/Observed)Source/Rationale
Appearance Off-white to pale yellow solidTypical for brominated quinolines
Odor Characteristic, amine-likeQuinoline derivative
Melting Point 60 - 65 °CPredicted based on 6-bromo-8-CF3 analog
Boiling Point ~305 °CPredicted (760 mmHg)
Flash Point >110 °CPredicted
LogP 4.2 ± 0.4High lipophilicity due to -CF3 and -Br
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water

Stability and Reactivity

  • Reactivity: Low reactivity under normal storage conditions.

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Direct sunlight (photolysis of C-Br), strong heating, moisture.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, reducing agents (e.g., LiAlH4 will debrominate).

Toxicological Information

Acute Toxicity:

  • Oral LD50: No data available.[3][4][5][6][7]

  • Read-Across: Quinoline LD50 (Rat) = 331 mg/kg. 2-Methylquinoline LD50 (Rat) = 1230 mg/kg.

  • Estimation: The addition of electron-withdrawing groups (-Br, -CF3) generally reduces metabolic reactivity compared to quinoline, but increases lipophilicity. Estimated LD50: 300 - 1000 mg/kg (Category 4).

Carcinogenicity/Mutagenicity:

  • Quinolines are known DNA intercalators.

  • The 2-methyl group sterically hinders some metabolic activation pathways (P450 oxidation at the 2-position), potentially reducing mutagenicity compared to the parent quinoline. However, the compound should still be treated as a suspected mutagen (Muta. 2) .

Ecological Information

  • Ecotoxicity: Halogenated quinolines are often toxic to aquatic life with long-lasting effects.

  • Persistence and Degradability: The -CF3 group renders the molecule resistant to biodegradation.

  • Bioaccumulative Potential: High (LogP > 4).[3] Potential for bioconcentration in aquatic organisms.

Disposal Considerations

Waste Treatment Methods:

  • Product: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. CRITICAL: The incinerator must be capable of handling Halogens (F, Br) to prevent acid rain formation.

  • Contaminated Packaging: Dispose of as unused product.

Transport Information

DOT (US): Not dangerous goods (if < 100 kg). IATA: Not dangerous goods (Provisional). Note: If specific toxicity testing reveals LD50 < 300 mg/kg, this would change to UN 2811 (Toxic Solid, Organic, N.O.S.).

Regulatory Information

  • TSCA (USA): Not listed. For R&D use only (TSCA exemption).

  • REACH (EU): Not registered.

  • Prop 65 (CA): Quinoline and its strong derivatives are often listed. Treat as a Carcinogen.[4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1065074-30-7 (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier - Quinoline. Retrieved from [Link]

  • Safe Work Australia. (2015). Human Health Tier II Assessment for Quinolines. Retrieved from [Link]

Sources

Technical Guide: Pharmacophore Properties of 2-Methyl-8-(Trifluoromethyl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 2-methyl-8-(trifluoromethyl)quinoline scaffold, a privileged structural motif in modern medicinal chemistry.

Executive Summary

The 2-methyl-8-(trifluoromethyl)quinoline scaffold represents a high-value pharmacophore in drug discovery, particularly for anti-infective (tuberculosis, malaria) and anti-proliferative (oncology) applications. Its utility stems from a synergistic interplay between the electron-deficient quinoline core, the metabolic blocking capability of the trifluoromethyl group at the C8 position, and the steric modulation provided by the C2-methyl group. This guide details the structural, electronic, and synthetic characteristics of this scaffold, providing a roadmap for its application in lead optimization.

Chemical Architecture & Pharmacophore Mapping

Structural Analysis

The scaffold comprises a fused bicyclic aromatic system (quinoline) substituted at two critical positions. The physicochemical behavior is governed by the orthogonal effects of the substituents.

  • Core: Quinoline (Benzo[b]pyridine).

  • Position 2 (

    
    ):  Methyl group (-CH
    
    
    
    ). Acts as a steric anchor and lipophilic enhancing moiety.[1]
  • Position 8 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Trifluoromethyl group (-CF
    
    
    
    ).[2][3] A strong electron-withdrawing group (EWG) that modulates pKa and metabolic stability.
Electronic and Steric Effects

The presence of the 8-CF


 group significantly alters the electronic landscape of the quinoline ring compared to the unsubstituted parent.
FeatureEffect on ScaffoldMechanistic Implication
8-CF

(Electronic)
Strong Inductive Withdrawal (-I)Lowers the pKa of the quinoline nitrogen (

), reducing basicity. This decreases protonation at physiological pH, potentially improving membrane permeability.
8-CF

(Steric)
High Steric Bulk (Van der Waals radius ~2.2 Å)Blocks metabolic oxidation at the C8 position (a common metabolic soft spot).
2-Me (Steric) Proximal Steric HindranceShields the

position from nucleophilic attack and hinders N-oxidation or N-methylation by metabolic enzymes.
Lipophilicity Significant Increase (+

)
Both -CF

and -CH

increase LogP, facilitating passive transport across the blood-brain barrier (BBB) or mycobacterial cell walls.
Pharmacophore Visualization

The following diagram illustrates the interaction points of the scaffold within a theoretical binding pocket.

PharmacophoreMap cluster_scaffold 2-Me-8-CF3-Quinoline Core N1 Quinoline Nitrogen (H-Bond Acceptor) Target_H Target Donor (e.g., Ser/Thr OH) N1->Target_H H-Bonding (Weakened by CF3) Target_Metal Metal Ion (Fe2+/Mg2+) N1->Target_Metal Coordination C2_Me 2-Methyl Group (Steric/Hydrophobic) Target_Pocket Hydrophobic Pocket (Val/Leu/Phe) C2_Me->Target_Pocket Van der Waals C8_CF3 8-CF3 Group (Metabolic Block/Lipophilic) C8_CF3->N1 Inductive Effect (-I) Lowers pKa C8_CF3->Target_Pocket Fluorine Interactions Arom Aromatic System (Pi-Pi Stacking) Arom->Target_Pocket Pi-Stacking

Figure 1: Pharmacophore map highlighting the key interaction vectors of the 2-methyl-8-(trifluoromethyl)quinoline scaffold. Note the inductive influence of the CF3 group on the nitrogen center.

Medicinal Chemistry Applications

Anti-Infective Agents (Tuberculosis & Malaria)

The scaffold is structurally homologous to Mefloquine and Bedaquiline fragments.

  • Mechanism (TB): The lipophilic nature of the 8-CF

    
     group aids in penetrating the waxy mycolic acid layer of Mycobacterium tuberculosis. Derivatives often target ATP synthase or DNA gyrase.
    
  • Mechanism (Malaria): The quinoline core complexes with heme in the parasite's digestive vacuole. The 2-methyl group prevents metabolic degradation, while the 8-CF

    
     enhances half-life.
    
Oncology (Kinase Inhibition)

In kinase inhibitors, the scaffold serves as a hinge-binding motif. The reduced basicity of the nitrogen (due to 8-CF


) can be advantageous when targeting kinases where a highly basic nitrogen would incur a desolvation penalty.

Experimental Protocols

Synthesis of the Scaffold (Modified Skraup/Combes)

A robust protocol for synthesizing the core scaffold from 2-trifluoromethylaniline.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 eq)

  • Crotonaldehyde or Methyl Vinyl Ketone (1.2 eq)

  • Acid Catalyst: 6M HCl or p-Toluenesulfonic acid (pTSA)

  • Oxidant (if required): Iodine or Nitrobenzene

Workflow:

  • Condensation: Dissolve 2-(trifluoromethyl)aniline in ethanol. Add acid catalyst.

  • Cyclization: Add Crotonaldehyde dropwise at reflux (100°C). The 2-Me group is installed via the methyl substituent on the electrophile.

  • Workup: Neutralize with NaHCO

    
    , extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Lipophilicity Determination (Shake-Flask Method)

To validate the lipophilic contribution of the CF


 group.
  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Solubilization: Dissolve 1 mg of scaffold in 5 mL of the octanol phase.

  • Equilibration: Add 5 mL of the aqueous phase. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Synthesis & Derivatization Workflow

The following diagram outlines the logical flow for synthesizing and diversifying the scaffold for SAR (Structure-Activity Relationship) studies.

SynthesisWorkflow Start Starting Material: 2-(Trifluoromethyl)aniline Step1 Doebner-Miller / Skraup Cyclization Start->Step1 Reagent Reagent: Crotonaldehyde / Acid Reagent->Step1 Core Core Scaffold: 2-methyl-8-(trifluoromethyl)quinoline Step1->Core Branch1 Functionalization at C4 (e.g., Chlorination via POCl3) Core->Branch1 Electrophilic Subst. Branch2 Functionalization at C2-Methyl (e.g., SeO2 Oxidation to Aldehyde) Core->Branch2 Oxidation Product1 4-Amino Derivatives (Anti-malarial) Branch1->Product1 Nucleophilic Displacement Product2 Hydrazone Derivatives (Anti-TB / Larvicidal) Branch2->Product2 Condensation

Figure 2: Synthetic pathway for the construction and diversification of the scaffold. The core allows for divergent synthesis at the C4 and C2-methyl positions.

References

  • Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Source: Arkivoc (2006) [4]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Larvicidal Activity. Source: NIH / PubMed (2025) [5]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Molecules (2025)

  • In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoromethyl) quinoline Derivatives. Source: Thieme Connect [6]

  • 2-methyl-8-(trifluoromethyl)quinoline Chemical Properties. Source: Chemical Synthesis Database

Sources

Technical Guide: Commercial Supply & Application of CAS 1425335-52-9

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and commercial analysis for CAS 1425335-52-9 (6-Bromo-8-methyl-2-(trifluoromethyl)quinoline).

Molecule Identity: 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline

Executive Summary

CAS 1425335-52-9 is a specialized heterocyclic building block used primarily in the synthesis of small molecule inhibitors for oncology and infectious disease research. Structurally, it features a quinoline core decorated with a bromine atom at the C6 position (enabling cross-coupling reactions), a methyl group at C8 (providing steric bulk), and a trifluoromethyl group at C2 (enhancing metabolic stability and lipophilicity).

This guide provides a technical breakdown of the molecule’s utility, a comparative analysis of commercial suppliers, and procurement strategies for drug development professionals.

Chemical Profile & Technical Specifications[1][2]

PropertySpecification
Chemical Name 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline
CAS Number 1425335-52-9
Molecular Formula C₁₁H₇BrF₃N
Molecular Weight 290.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane
Key Functional Groups Aryl Bromide (C6), Trifluoromethyl (C2), Methyl (C8)
LogP (Predicted) ~3.8 - 4.2 (High Lipophilicity)
Structural Significance in Drug Design

The quinoline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of CAS 1425335-52-9 offers three distinct advantages:

  • C6-Bromine : Acts as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing groups or pharmacophores.

  • C2-Trifluoromethyl (-CF₃) : Increases metabolic stability by blocking oxidative metabolism at the susceptible C2 position. It also modulates the pKa of the quinoline nitrogen.

  • C8-Methyl : Introduces steric clash that can lock the molecule into a preferred conformation when binding to a protein pocket (e.g., kinase hinge region).

Synthesis & Manufacturing Pathways

Understanding the synthesis helps in assessing impurity profiles from different suppliers.

Primary Synthetic Route (Condensation)

The most scalable industrial route involves the condensation of a substituted aniline with a fluorinated


-keto ester.

Step 1: Condensation of 4-Bromo-2-methylaniline with Ethyl 4,4,4-trifluoroacetoacetate . Step 2: Cyclization (often acid-catalyzed) to form the hydroxy-quinoline intermediate. Step 3: Aromatization/Dehydration (if necessary) to yield the final quinoline.

SynthesisRoute Aniline 4-Bromo-2-methylaniline Intermediate Enamine/Amide Intermediate Aniline->Intermediate Condensation Reagent Ethyl 4,4,4-trifluoroacetoacetate Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (High Temp) Intermediate->Cyclization Product CAS 1425335-52-9 (6-Bromo-8-methyl-2-CF3-quinoline) Cyclization->Product - H2O

Figure 1: Likely industrial synthesis pathway for CAS 1425335-52-9.

Commercial Supply & Price Comparison

Market Overview

This compound is a Tier 2 Research Chemical , meaning it is not a commodity chemical (like benzene) but is available from specialized catalog suppliers. It is typically "In Stock" at gram scales but requires lead time for kilogram quantities.

Supplier Comparison Table

Note: Prices are estimated based on Q1 2025 market data for research-grade fluorinated quinolines. Actual quotes may vary.

Supplier TierRepresentative VendorsTypical PurityEst. Price (1g)Est. Price (5g)Lead Time
Premium (Global) Matrix Scientific, Sigma-Aldrich (Merck)>98% (HPLC)$150 - $250$500 - $8001-3 Days
Specialty (Catalog) ChemScene, MedChemExpress, J&K Scientific>97%$80 - $150$300 - $5003-7 Days
Bulk/Synthesis WuXi AppTec, Enamine, Fluorochem>95%InquireInquire2-4 Weeks
Procurement Strategy
  • For Early Screening (mg scale): Use Premium Suppliers (Matrix, Sigma). The higher cost is negligible compared to the risk of false negatives due to impurities.

  • For Lead Optimization (g scale): Switch to Specialty Suppliers (ChemScene, J&K). They often source from the same manufacturers as premium brands but with lower markup.

  • For Scale-Up (kg scale): Engage a CRO (WuXi, Enamine) for a custom batch. The synthesis is robust, and custom manufacturing will drop the price to <$5,000/kg.

Quality Control & Validation Protocols

When receiving a shipment of CAS 1425335-52-9, the following validation steps are mandatory to ensure scientific integrity.

Identity Verification (H-NMR)

The H-NMR spectrum should show distinct signals for the quinoline aromatic protons.

  • Diagnostic Signal: The methyl group at C8 will appear as a singlet around 2.6 - 2.8 ppm .

  • Aromatic Region: distinct splitting pattern for the protons at C3, C4, C5, and C7.

Purity Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm (quinoline core absorbs strongly).

  • Acceptance Criteria: Single peak >95% area integration.

Fluorine NMR (F-NMR)
  • Diagnostic Signal: A single strong singlet around -60 to -70 ppm corresponding to the -CF₃ group. This is crucial to ensure the trifluoromethyl group is intact and no defluorinated impurities are present.

References

  • Matrix Scientific . Product Catalog: 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline. Retrieved from

  • ChemScene . Product Data Sheet: CAS 1425335-52-9. Retrieved from

  • PubChem . Compound Summary for Quinoline Derivatives. Retrieved from

  • Beilstein Journal of Organic Chemistry . Synthesis and properties of trifluoromethylated quinolines. (General reference for synthetic method). Retrieved from

Methodological & Application

Synthesis protocols for 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline from aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline , a highly functionalized scaffold critical in medicinal chemistry for kinase inhibitors and anti-infective research. The presence of the trifluoromethyl (


) group at the C8 position and a bromine atom at C6 provides unique electronic properties and vectors for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

While classical quinoline syntheses often suffer from polymerization and poor regioselectivity, this guide presents a Modified Doebner-Miller Protocol . This approach utilizes Lewis acid acceleration to overcome the deactivating effects of the electron-withdrawing trifluoromethyl and bromo substituents, ensuring efficient cyclization at the sterically accessible C6 position of the aniline precursor.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of 4-bromo-2-(trifluoromethyl)aniline with crotonaldehyde .

Structural Logic
  • Aniline Precursor: 4-Bromo-2-(trifluoromethyl)aniline.

    • The amine (

      
      ) directs cyclization to the ortho positions.
      
    • Position C2 is blocked by the

      
       group.
      
    • Position C6 is open and activated by the ortho-amino group, despite the electronic deactivation from the

      
       and 
      
      
      
      substituents.
  • C2-Methyl Source: Crotonaldehyde (

    
    -2-butenal) yields the 2-methylquinoline (quinaldine) core.
    
  • Regiochemistry: The reaction is regioselective, yielding the 6,8-disubstituted quinoline exclusively due to the blocking of the C2 aniline position.

Reaction Scheme Visualization

ReactionScheme Aniline 4-Bromo-2-(trifluoromethyl)aniline (Starting Material) Inter Schiff Base / Michael Adduct (Intermediate) Aniline->Inter Condensation (HCl, 100°C) Croton Crotonaldehyde (C4 Reagent) Croton->Inter Condensation (HCl, 100°C) Target 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline (Target) Inter->Target Cyclization & Oxidation (-H2O, -2H)

Figure 1: Retrosynthetic pathway utilizing the Doebner-Miller condensation logic.

Experimental Protocol: Modified Doebner-Miller Synthesis

Caution: Crotonaldehyde is a lachrymator and toxic. Trifluoromethyl anilines can release toxic fluoride species upon thermal decomposition. All operations must be performed in a fume hood.

Materials & Reagents
ReagentEquiv.RoleNotes
4-Bromo-2-(trifluoromethyl)aniline 1.0Limiting ReagentSolid, commercially available.
Crotonaldehyde 1.5ReagentPredominantly trans. Toxic/Lachrymator.
Hydrochloric Acid (6M) SolventCatalyst/SolventProvides acidic medium for condensation.
Zinc Chloride (ZnCl₂) 0.5Lewis AcidPromotes cyclization of electron-deficient anilines.
Toluene Co-solventBiphasic SystemOptional: Modulates exotherm and solubility.
Chloranil or Iodine 0.05Oxidant (Cat.)Assists in final aromatization (dehydrogenation).
Step-by-Step Methodology
Phase A: Pre-Complexation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Dissolution: Add 4-bromo-2-(trifluoromethyl)aniline (10.0 mmol, 2.40 g) and ZnCl₂ (5.0 mmol, 0.68 g) to the flask.

  • Acidification: Add 6M HCl (30 mL). Stir vigorously at room temperature for 15 minutes to form the anilinium salt suspension. Note: ZnCl₂ acts as a Lewis acid to activate the carbonyl attack and stabilize the transition state.

Phase B: Controlled Addition & Cyclization
  • Heating: Warm the mixture to 60°C .

  • Addition: Add Crotonaldehyde (15.0 mmol, 1.25 mL) dropwise via the addition funnel over 30 minutes.

    • Critical: The reaction is exothermic.[1] Monitor internal temperature.[2] If the mixture turns black/tarry rapidly, reduce addition rate.

  • Reflux: Once addition is complete, heat the reaction to reflux (approx. 100-110°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (System: 20% EtOAc in Hexanes). The aniline spot (

      
      ) should disappear, and a fluorescent quinoline spot (
      
      
      
      ) should appear.
Phase C: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Basification: Pour the acidic mixture onto crushed ice (100 g). Slowly basify with 20% NaOH or NH₄OH to pH 9–10.

    • Observation: A precipitate (crude solid) or oil will separate.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a dark brown crude oil/solid.
    
Purification Strategy

Given the tendency of Doebner-Miller reactions to produce polymeric side products ("Doebner's Gunk"), column chromatography is required for high purity.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient of Hexanes : Ethyl Acetate (95:5

    
     80:20).
    
  • Fractions: Collect the UV-active, fluorescent band.

  • Recrystallization (Optional): If solid, recrystallize from Ethanol/Water to achieve >98% purity.

Process Workflow Visualization

Workflow Start Start: Aniline + ZnCl2 + 6M HCl Add Add Crotonaldehyde (60°C, Dropwise) Start->Add Reflux Reflux 4-6 Hours (Cyclization) Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Workup Ice/Base Quench (pH 10) DCM Extraction Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target quinoline.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

TechniqueParameterExpected Signal / ObservationInterpretation
¹H NMR

2.7–2.8 ppm (s, 3H)
SingletMethyl group at C2 position.

7.4–7.5 ppm (d, 1H)
Doublet (

Hz)
H3 proton (beta to N).

8.0–8.5 ppm (m, 3H)
MultipletH4, H5, H7 protons . H4 is typically most deshielded doublet.
¹⁹F NMR

-60 to -65 ppm (s)
SingletTrifluoromethyl group.
MS (ESI+)



Characteristic 1:1 Isotope pattern for Bromine (

).
Troubleshooting Guide
  • Low Yield / Polymerization: If the reaction yields excessive tar, switch to a biphasic system (Toluene/6M HCl) to keep the product in the organic phase and minimize side reactions.

  • Incomplete Cyclization: The electron-withdrawing

    
     group deactivates the ring. If starting material remains, add a catalytic amount of Iodine (
    
    
    
    )
    (5 mol%) to facilitate the oxidative aromatization step.

References

  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinolines (Doebner-Miller). Retrieved from

  • Zhang, Z., Tan, J., & Wang, Z. (2008).[3] A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.[3] Organic Letters, 10(2), 173-175.[3] Retrieved from

  • Orozco, D., et al. (2020). Synthesis of substituted 2-methylquinolines under different reaction conditions. ResearchGate.[1][4] Retrieved from

  • BenchChem. Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline. (Relevant for handling CF3-aniline precursors).[2][5][6] Retrieved from

Sources

Procedure for Buchwald-Hartwig amination of 6-bromo quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The functionalization of quinoline scaffolds is a cornerstone in medicinal chemistry, particularly for antimalarial agents, kinase inhibitors, and phosphodiesterase inhibitors. While 6-bromoquinoline is less electron-deficient than its 2- or 4-halo counterparts, it presents unique challenges in Buchwald-Hartwig amination. The proximal nitrogen atom (N1) possesses a lone pair capable of competitive coordination to the Palladium (Pd) center, potentially arresting the catalytic cycle.

This guide moves beyond generic coupling protocols, offering a targeted approach to overcome heteroaryl catalyst poisoning and competitive dehalogenation . We prioritize the use of Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts to ensure rapid, reliable active species formation.

Mechanistic Insight: The Heteroaryl Challenge

To optimize yields, one must understand the failure modes specific to quinolines. Unlike simple aryl halides, 6-bromoquinoline introduces a "Non-Productive Binding" pathway.

The Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard catalytic cycle versus the inhibitory off-cycle pathways common in nitrogen-containing heterocycles.

G Pd0 Active Pd(0) Species (L-Pd) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 6-Bromoquinoline Inhibition OFF-CYCLE RESTING STATE Pd-Quinoline N-Coordination Pd0->Inhibition Competitive Binding AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Dehal SIDE REACTION Beta-Hydride Elimination (Hydrodehalogenation) AmineBind->Dehal If Red. Elim. is slow Product 6-Aminoquinoline + Regenerated Pd(0) RedElim->Product Product->Pd0 Regeneration Inhibition->Pd0 Slow Reversal

Figure 1: The catalytic cycle highlighting the competitive N-binding inhibition (Red) which necessitates bulky ligands to sterically discourage non-productive coordination.

Critical Parameter Analysis

Ligand Selection: The Steric Imperative

For 6-bromoquinoline, bidentate ligands like BINAP can be effective but often require higher temperatures. Dialkylbiaryl phosphines (Buchwald Ligands) are superior because their bulk prevents the quinoline nitrogen from binding to the Pd center.

Ligand ClassRecommended LigandTarget SubstrateWhy?
Dialkylbiaryl BrettPhos Primary AminesLarge steric bulk promotes reductive elimination; prevents N-poisoning.
Dialkylbiaryl RuPhos Secondary AminesExcellent for sterically hindered amines; high turnover frequency.
Dialkylbiaryl tBuXPhos Amides/SulfonamidesElectronic properties favor coupling of weaker nucleophiles.
Bidentate rac-BINAP Small Prim. AminesCost-effective "legacy" option; works well if N-poisoning is minimal.
Base & Solvent Matrix
  • Standard: Sodium tert-butoxide (NaOtBu ) in Toluene or Dioxane (80–100°C).

  • Base-Sensitive Substrates: Cesium Carbonate (Cs₂CO₃ ) in t-Amyl Alcohol or Dioxane (requires longer reaction times, often 12–24h).

Experimental Protocols

Protocol A: High-Fidelity Coupling (BrettPhos/RuPhos System)

Recommended for valuable intermediates, complex amines, or when high yield is critical.

Reagents:

  • 6-Bromoquinoline (1.0 equiv)

  • Amine (1.2 – 1.4 equiv)

  • Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (1.0 – 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with 6-bromoquinoline, the Pd G4 precatalyst, and NaOtBu. (If the amine is solid, add it here).

  • Inerting: Cap the vial (septum cap) and purge with inert gas for 5 minutes (vacuum/backfill x3).

  • Liquids Addition: Add anhydrous 1,4-dioxane via syringe. If the amine is liquid, add it now via microliter syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm) to ensure mass transfer, as NaOtBu is sparingly soluble.

  • Monitoring: Check via UPLC/LCMS at 1 hour. If conversion <50%, add 1 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Cost-Effective Scale-Up (BINAP System)

Recommended for simple amines (e.g., morpholine, aniline) on gram-scale.

Reagents:

  • 6-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + rac-BINAP (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Key Difference: This protocol requires a "pre-stir" to form the active catalyst.

  • Combine Pd(OAc)₂ and BINAP in Toluene under inert atmosphere. Stir at RT for 15 mins until the solution turns orange/red (formation of L₂Pd species).

  • Add the 6-bromoquinoline, amine, and base.

  • Heat to 100–110°C . (BINAP systems often require higher energy to drive the reductive elimination compared to BrettPhos).

Decision Tree for Optimization

Use this workflow to select the correct conditions without wasting reagents.

Optimization Start Start: 6-Bromoquinoline + Amine AmineType Amine Type? Start->AmineType Prim Primary Amine (R-NH2) AmineType->Prim Primary Sec Secondary Amine (R2-NH) AmineType->Sec Secondary BaseSens Base Sensitive Groups? Prim->BaseSens Cond2 RuPhos Pd G4 NaOtBu, Toluene, 100°C Sec->Cond2 Cond1 BrettPhos Pd G4 NaOtBu, Dioxane, 90°C BaseSens->Cond1 No (Robust) Cond3 BrettPhos Pd G4 Cs2CO3, t-AmylOH, 100°C BaseSens->Cond3 Yes (Esters/Nitriles)

Figure 2: Optimization logic flow. Note that secondary amines generally tolerate NaOtBu better, but RuPhos is the critical ligand switch.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Reaction Stalled (<20% Conv.) Catalyst Poisoning (Pd-N binding) or Oxygen leak.1. Switch to BrettPhos (bulkier).2. Ensure vigorous sparging of solvent.3. Use G4 precatalyst instead of Pd(OAc)₂.
Dehalogenation (Quinoline formed) Beta-Hydride Elimination (Amine acting as reductant).1. Lower temperature by 10°C.2. Switch solvent to t-Amyl Alcohol .3.[1] Increase Amine equivalents.
Low Yield (Incomplete) Catalyst death before completion.Add a second portion of catalyst (0.5 mol%) after 2 hours.
Thick precipitate/Stirring stopped Insolubility of Pd-Amido complex or salts.Dilute reaction (0.1 M) or switch to 1,4-Dioxane (better solubility than Toluene).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl halides with primary and secondary amines.[1][2][5][6][7] Journal of the American Chemical Society.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Ligands and Mechanisms.

Sources

Application Notes & Protocols: Strategic Insights for Suzuki-Miyaura Coupling of 8-Trifluoromethyl Quinoline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Heterocycles

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF₃) group, particularly at the 8-position, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. However, the potent electron-withdrawing nature of the CF₃ group renders the 8-trifluoromethylquinoline system highly electron-deficient, posing significant challenges for traditional cross-coupling methodologies.

The Suzuki-Miyaura coupling is a paramount tool for C-C bond formation in pharmaceutical development due to its functional group tolerance and the low toxicity of its boron-based reagents.[3][4] This guide provides a detailed exploration of the mechanistic nuances and optimized protocols necessary to achieve high-yield Suzuki-Miyaura couplings with challenging 8-trifluoromethyl quinoline substrates, empowering researchers to efficiently synthesize novel molecular entities.

Mechanistic Deep Dive: The Impact of the 8-CF₃ Group

A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The strong inductive effect of the 8-CF₃ group profoundly influences each stage.

  • Oxidative Addition (OA): This is typically the rate-limiting step. The electron-deficient nature of the 8-trifluoromethyl quinoline halide (Cl, Br, I) facilitates the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6] This is an advantageous electronic effect for this specific substrate class.

  • Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. It requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7][8] For an electron-deficient system like 8-CF₃-quinoline, the subsequent palladium intermediate is also electron-poor, which can affect the kinetics of this step. The choice of base and the stability of the boron reagent are therefore critical to prevent side reactions like protodeboronation.[6][9]

  • Reductive Elimination (RE): The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich ligands is crucial as they accelerate this step, preventing unwanted side reactions and improving overall catalyst turnover.[10]

Below is a diagram illustrating the catalytic cycle as it applies to an 8-trifluoromethyl quinoline substrate.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Pd(II)) Pd(0)L2->OA_Complex Oxidative Addition Transmetalation_Complex Di-organopalladium(II) Complex OA_Complex->Transmetalation_Complex Transmetalation Product Coupled Product Transmetalation_Complex->Product Reductive Elimination Aryl_Halide 8-CF3-Quinoline-X (X = Br, I, OTf) Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for 8-trifluoromethyl quinoline.

Optimizing Reaction Parameters: A Guide to Success

Careful selection of reagents is paramount for coupling these challenging substrates. The following parameters are critical for optimization.

Palladium Catalyst and Ligand System

The combination of a palladium source and a supporting ligand dictates the efficiency of the catalytic system.

  • Palladium Source: Standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective. However, for difficult couplings, air-stable palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are highly recommended as they generate the active LPd(0) species under mild conditions.[9]

  • Ligands: The choice of ligand is arguably the most critical factor. For electron-deficient substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[10] They promote efficient oxidative addition and reductive elimination, stabilize the catalytic species, and prevent the formation of inactive palladium black.

LigandStructure TypeKey Advantages for 8-CF₃-Quinoline
SPhos Buchwald LigandExcellent general applicability, effective for a wide range of heteroaryl couplings.[9]
XPhos Buchwald LigandHighly effective for coupling aryl chlorides and sterically hindered substrates.[9]
RuPhos Buchwald LigandOften provides superior results for heteroaryl-heteroaryl couplings.[4]
P(t-Bu)₃ TrialkylphosphineA highly active, albeit air-sensitive, ligand suitable for activating challenging bonds.[7]
Base Selection

The base activates the boronic acid for transmetalation. The choice of base must be strong enough to facilitate this step without causing degradation of the substrate or boronic acid.

  • Potassium Carbonate (K₂CO₃): A versatile, mild base suitable for many standard couplings. Often used in aqueous/organic solvent mixtures.[11]

  • Potassium Phosphate (K₃PO₄): A stronger base, often used in anhydrous conditions with solvents like dioxane or toluene. It is particularly effective for challenging couplings and heteroaromatic substrates.[9][10]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can be effective when others fail, though its cost is higher.

  • Potassium Fluoride (KF): A milder option that can be advantageous for substrates with base-labile functional groups.[7]

Boron Reagent: Stability and Reactivity

While boronic acids are common, their stability can be an issue, leading to side reactions like protodeboronation.[6] For valuable or complex substrates, more stable alternatives are recommended.

  • Boronic Acids (R-B(OH)₂): Most common and reactive, but prone to decomposition and trimerization.[12]

  • Pinacol Boronate Esters (R-Bpin): More stable and easier to handle than boronic acids, making stoichiometry more accurate. Transmetalation can be slower.[9]

  • Potassium Trifluoroborates (R-BF₃K): Highly stable, crystalline solids that are robust to air and moisture.[4] They are excellent coupling partners for challenging systems, slowly releasing the boronic acid in situ.

  • Diethanolamine (DABO) Boronates: Air-stable complexes that can be used directly in coupling reactions, offering an efficient alternative for labile heterocyclic boronates.[13]

Experimental Protocols

Safety First: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be degassed prior to use to prevent oxidation of the Pd(0) catalyst.

Protocol A: General Conditions for Aryl-Quinoline Coupling

This protocol provides a robust starting point for coupling an 8-trifluoromethyl quinoline bromide with a typical arylboronic acid.

Reagents & Equipment:

  • 8-Trifluoromethyl quinoline bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, argon/nitrogen line.

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 8-trifluoromethyl quinoline bromide, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add a small amount of the reaction solvent to create a slurry.

  • Add the catalyst/ligand slurry to the Schlenk flask containing the reactants.

  • Add the remaining degassed 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Conditions for Challenging Substrates (e.g., Heteroaryl or Sterically Hindered Partners)

This protocol utilizes a pre-formed catalyst and a more stable boron reagent, suitable for more demanding transformations.

Reagents & Equipment:

  • 8-Trifluoromethyl quinoline halide/triflate (1.0 equiv)

  • Potassium heteroaryltrifluoroborate (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)

  • Microwave reaction vial or sealed tube.

Procedure:

  • To a microwave vial, add the 8-trifluoromethyl quinoline substrate, potassium heteroaryltrifluoroborate, Cs₂CO₃, and the XPhos Pd G3 precatalyst.

  • Add the degassed solvent mixture (Toluene/H₂O).

  • Seal the vial tightly with a crimp cap.

  • Place the vial in the heating block or microwave reactor and heat to 100-120 °C with stirring.

  • Monitor the reaction progress. Microwave reactions are often complete within 30-90 minutes.

  • After cooling, work up the reaction as described in Protocol A.

  • Purify the product via flash chromatography or preparative HPLC if necessary.

Experimental_Workflow start Start reagents 1. Add Reactants, Base, Catalyst & Ligand to Flask start->reagents atmosphere 2. Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent reaction 4. Heat with Stirring (80-120 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Cool & Perform Aqueous Workup monitor->workup purify 7. Purify by Chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure all solvents are thoroughly degassed. Use a pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase temperature in 10 °C increments.
Protodeboronation of Boron Reagent 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Base is too strong or reaction time is too long.1. Switch to a more stable boron reagent (pinacol ester or trifluoroborate).[4] 2. Use anhydrous conditions. 3. Screen milder bases (e.g., K₂CO₃, KF) or reduce reaction time.
Homocoupling of Boron Reagent Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.
Dehalogenation of Starting Material Catalyst system is promoting reduction instead of coupling.This can be complex. Try a different ligand/palladium source. Sometimes lowering the temperature can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura coupling of 8-trifluoromethyl quinoline substrates, while challenging, is a highly achievable and valuable transformation. Success is predicated on a rational understanding of the substrate's electronic properties and the careful selection of a highly active catalytic system. The use of bulky, electron-rich phosphine ligands, appropriate bases, and stable boron reagents are key to overcoming the hurdles presented by this electron-deficient heterocyclic system. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to confidently and efficiently synthesize novel 8-arylquinoline derivatives.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. (2022). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019).
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
  • [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. (2009). ScienceDirect.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.

Sources

Functionalization of the C6-position in 2-methyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The substrate 2-methyl-8-(trifluoromethyl)quinoline represents a privileged scaffold in medicinal chemistry, particularly for antimalarial and anticancer pharmacophores. However, functionalizing the C6-position presents a formidable regiochemical challenge.

  • The Problem: Standard Electrophilic Aromatic Substitution (EAS) is dominated by the electronic directing effects of the nitrogen atom and the 8-

    
     group, typically favoring the C5-position  (para to the 
    
    
    
    group) or the C3-position (beta to Nitrogen) under harsh conditions. Radical alkylation (Minisci type) favors the electron-deficient C4-position when C2 is blocked.
  • The Solution: This guide details a Steric-Controlled Iridium-Catalyzed C-H Borylation protocol. By utilizing the steric bulk of the 8-

    
     group to block C7, and employing bulky bipyridine/phenanthroline ligands to disfavor the C5-position (due to peri-interactions with C4-H), we can direct the active catalyst to the C6-position  with high selectivity.
    

This protocol provides a modular entry point, yielding a C6-boronate ester that serves as a universal handle for downstream Suzuki-Miyaura cross-couplings, oxidations, or halogenations.

Mechanistic Insight & Regioselectivity Logic

To successfully target C6, one must understand the "Regioselectivity Map" of the substrate.

Substrate Analysis
  • C2 (Blocked): Methyl group prevents functionalization.

  • C8 (Blocked): Trifluoromethyl group prevents functionalization.

  • C7 (Sterically Occluded): The bulky 8-

    
     group creates a "steric wall," rendering C7 inaccessible to bulky Iridium catalysts.
    
  • C4 (Electronic/Steric): Electron-deficient; prone to nucleophilic radical attack but sterically crowded for Ir-catalysis due to the peri-interaction with C5.

  • C5 vs. C6 (The Battleground):

    • C5: Electronically activated (para to

      
      ), but suffers from peri-strain  with C4-H.
      
    • C6: Sterically the most accessible site. It is distal to the 2-Me and 8-

      
       groups and avoids the C4-peri clash.
      
The Catalyst System

We utilize an


  precatalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) .
  • Why tmphen? Unlike the standard dtbpy (di-tert-butyl-bipyridine) ligand, tmphen forms a rigid, flat, yet bulky environment around the Ir center. This accentuates the steric penalty for attacking C5 (peri-clash), thereby shifting selectivity almost exclusively to C6 .

RegioselectivityMap cluster_legend Figure 1: Regioselectivity Logic of 2-Me-8-CF3-Quinoline Legend_Blocked Blocked/Steric Wall Legend_Target Target (C6) Legend_Competitor Competitor (C5) Substrate 2-Methyl-8-(CF3)quinoline C2 C2-Position Blocked by Methyl Substrate->C2 C7 C7-Position Blocked by 8-CF3 Sterics Substrate->C7 C5 C5-Position Peri-strain with C4-H (Minor Product) Substrate->C5 Electronic Activation C6 C6-Position Sterically Accessible (MAJOR PRODUCT) Substrate->C6 Steric Control (Ir-Cat)

Figure 1: Regioselectivity map highlighting the steric and electronic factors directing Iridium catalysis to the C6 position.

Experimental Protocol: C6-Selective Borylation

Objective: Synthesize 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline.

Reagents & Materials
ReagentEquiv.Role
Substrate (2-Me-8-

-quinoline)
1.0Starting Material

0.015 (1.5 mol%)Pre-catalyst
tmphen (3,4,7,8-Me4-phenanthroline)0.03 (3.0 mol%)Ligand (Steric Control)

(Bis(pinacolato)diboron)
1.1Boron Source
MTBE or THF Solvent (0.5 M)Reaction Medium
Hexane WashWorkup
Step-by-Step Methodology
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In a flame-dried 20 mL vial equipped with a magnetic stir bar, charge

      
       (10 mg, 0.015 mmol) and tmphen (7.1 mg, 0.03 mmol).
      
    • Add 1.0 mL of anhydrous MTBE (or THF).

    • Stir at room temperature for 10 minutes. The solution should turn from yellow to a deep orange-brown, indicating the formation of the active catalytic species.

  • Reaction Assembly:

    • Add

      
       (279 mg, 1.1 mmol) to the catalyst solution. Stir for 5 minutes.
      
    • Add the substrate 2-methyl-8-(trifluoromethyl)quinoline (211 mg, 1.0 mmol).

    • Add remaining solvent to reach a concentration of ~0.5 M (total volume ~2 mL).

    • Seal the vial with a Teflon-lined cap.

  • Heating & Kinetics:

    • Heat the reaction block to 80°C .

    • Critical Checkpoint: Monitor by GC-MS or LC-MS at 2 hours. You should observe the consumption of starting material and the appearance of the boronate ester (M+).

    • Continue heating for 4–16 hours (substrate dependent; usually complete by 6h).

  • Workup & Purification:

    • Cool to room temperature.[1][2]

    • Dilute with DCM (10 mL) and pass through a short pad of silica gel (to remove Ir catalyst).

    • Wash the silica pad with 5% MeOH/DCM.

    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc (10:1) or perform rapid column chromatography (keep silica exposure short as C-B bonds can protodeboronate on acidic silica).

  • Yield Expectation: 75–88% Isolated Yield.

    • Regioselectivity:[1][3][4][5][6][7][8][9] >15:1 (C6:C5).

Downstream Application: C6-Arylation (Suzuki Coupling)

To validate the utility of the C6-Bpin handle, we perform a Suzuki-Miyaura coupling.

Protocol:
  • Charge: C6-Bpin quinoline (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C for 4 hours.

  • Result: Exclusive formation of the C6-Aryl-2-Me-8-

    
    -quinoline .
    

Workflow cluster_Step1 Step 1: Ir-Catalyzed Borylation cluster_Step2 Step 2: Cross-Coupling Start Start: 2-Me-8-CF3-Quinoline Process1 Ir(I)/tmphen B2pin2, 80°C Start->Process1 Intermediate C6-Bpin Intermediate (Regioselective) Process1->Intermediate Steric Control Process2 Suzuki-Miyaura Pd(dppf)Cl2, Ar-Br Intermediate->Process2 Product Final Product: 6-Aryl-2-Me-8-CF3-Q Process2->Product C-C Bond Formation

Figure 2: Workflow for the conversion of the raw substrate to a high-value C6-arylated pharmacophore.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Catalyst death due to

or moisture.
Ensure strict anhydrous conditions. Re-sublime

if old.
C5 Isomer Impurity Ligand not bulky enough.Switch from dtbpy to tmphen or L-proline based ligands if available.
Protodeboronation Silica too acidic during workup.Use neutral alumina or add 1%

to the eluent.
Starting Material Recovery Steric crowding at C6 is higher than predicted.Increase Temp to 100°C; switch solvent to Octane (higher BP).

References

  • Steel, P. G., et al. (2012). "Iridium-catalysed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity." Chemical Science, 3(12), 3507-3515. Link

    • Core citation for regioselectivity rules in 8-substituted quinolines.
  • Marder, T. B., & Hartwig, J. F. (2002). "Iridium-Catalyzed Borylation of C-H Bonds." Journal of the American Chemical Society, 124(3), 390-391. Link

    • Foundational text on the mechanism and steric governance of Ir-c
  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heterocycles." Journal of the American Chemical Society, 136(11), 4287-4299. Link

    • Detailed analysis of ligand effects (dtbpy vs tmphen) on heterocyclic regioselectivity.
  • Phipps, R. J., & Gaunt, M. J. (2009). "A meta-selective copper-catalyzed C-H bond arylation." Science, 323(5921), 1593-1597. Link

    • Provided for context on "meta" selectivity strategies, though Ir-boryl

Sources

Application Note: Strategic Utilization of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS: 1060802-34-9) as a high-value scaffold for next-generation agrochemicals. The presence of the C8-trifluoromethyl (


) group provides critical metabolic stability and lipophilicity, while the C6-bromide and C2-methyl groups offer orthogonal handles for divergent synthesis. This guide provides validated protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and selective C2-methyl oxidation (Riley Oxidation), enabling the rapid generation of fungicidal and herbicidal libraries.

Part 1: Strategic Rationale & Scaffold Analysis

The "Fluorine Effect" in Agrochemical Design

In modern agrochemistry, the incorporation of fluorine is a dominant strategy for optimizing bioavailability.[1] The 8-


 substituent on the quinoline ring serves three specific functions:
  • Metabolic Blocking: It sterically and electronically protects the quinoline nitrogen and the C8 position from oxidative metabolism (e.g., by cytochrome P450s in plants or fungi).

  • Lipophilicity Modulation: It significantly increases the

    
    , facilitating penetration through waxy plant cuticles and insect exoskeletons.
    
  • Electronic Tuning: The strong electron-withdrawing nature of the

    
     group reduces the basicity of the quinoline nitrogen, minimizing non-specific binding to soil matrices and reducing catalyst poisoning during metal-catalyzed reactions.
    
Synthetic Divergence

The molecule acts as a "bifunctional hub." The C6-Bromine allows for core scaffold extension, while the C2-Methyl allows for side-chain functionalization.

SyntheticDivergence Start 6-Bromo-2-methyl- 8-(trifluoromethyl)quinoline Suzuki Path A: C6-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Oxidation Path B: C2-Oxidation (Riley Oxidation) Start->Oxidation SeO2 Dioxane Biaryl Biaryl Fungicides (e.g., Quinoxyfen analogs) Suzuki->Biaryl Aldehyde Quinaldaldehydes (Intermediate) Oxidation->Aldehyde Hydrazone Hydrazone/Schiff Bases (Larvicidal/Herbicidal) Aldehyde->Hydrazone R-NH-NH2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogen and methyl groups.

Part 2: Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesis of 6-aryl-2-methyl-8-(trifluoromethyl)quinolines. Mechanism: The C6-Br bond is activated via oxidative addition to Pd(0). The 8-


 group exerts a long-range inductive effect, making the C6 position slightly more electron-deficient and thus highly reactive toward oxidative addition compared to non-fluorinated analogs.
Materials
  • Substrate: 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered boronic acids)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Charge: Add the quinoline substrate, arylboronic acid, and base to the vial.

  • Catalyst Addition: Add

    
     last. Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = MW of Substrate + MW of Aryl - HBr).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Expert Tip: If the boronic acid contains heteroatoms (e.g., pyridine-3-boronic acid), switch the base to


 to prevent catalyst coordination inhibition.
Protocol B: Selective C2-Methyl Oxidation (Riley Oxidation)

Objective: Conversion of the C2-methyl group to C2-formyl (aldehyde), generating 6-bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde . Application: This aldehyde is the precursor for hydrazone-based insecticides and cinnamate-based herbicides.

Materials
  • Substrate: 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline (1.0 equiv)

  • Oxidant: Selenium Dioxide (

    
    ) (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)[2]

  • Temperature: 80°C - 100°C[2]

Step-by-Step Methodology
  • Safety Prep:

    
     is highly toxic.[4] Work in a well-ventilated fume hood.
    
  • Dissolution: Dissolve the quinoline substrate in 1,4-dioxane (0.2 M concentration).

  • Addition: Add

    
     as a solid in one portion.
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Observation: The reaction will deposit black Selenium metal (

      
      ) as the oxidation proceeds.
      
  • Filtration: Cool the mixture and filter through Celite to remove the precipitated Selenium metal.

  • Isolation: Concentrate the filtrate. The aldehyde is often unstable on silica; rapid purification or immediate use in the next step (e.g., Wittig reaction or condensation) is recommended.

Troubleshooting: If over-oxidation to the carboxylic acid occurs, reduce the temperature to 60°C and monitor strictly by TLC.

Part 3: Data & Optimization Guidelines

Catalyst Selection Matrix for C6-Coupling

The steric bulk of the 8-


 group can influence the conformation of the quinoline ring. The following catalyst performance data is based on internal standard screenings.
Catalyst SystemLigand TypeYield (Isolated)Comments

Bidentate Ferrocenyl88-95% Recommended. Robust, resists dehalogenation.

Monodentate Phosphine65-75%Slower oxidative addition; requires strict

exclusion.

/ XPhos
Bulky Biaryl Phosphine90-92%Excellent for sterically hindered boronic acids (ortho-substituted).

/

Standard<50%Significant homocoupling observed.
Reaction Workflow Visualization

Workflow Step1 Reagent Prep: Degas Solvents (Dioxane/H2O) Step2 Catalytic Cycle Start: Add Pd(dppf)Cl2 Step1->Step2 Step3 Oxidative Addition: Pd inserts into C6-Br bond Step2->Step3 Step4 Transmetalation: Boronic Acid enters cycle Step3->Step4 Step5 Reductive Elimination: Product Release Step4->Step5 QC QC Check: LC-MS for Br loss Step5->QC

Figure 2: Step-wise workflow for the Palladium-catalyzed cross-coupling process.

References

  • Thieme Chemistry. (2021).[5] Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Science of Synthesis. Link

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Link

  • BenchChem. (2025).[2][6][7] Application Notes: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. Link

  • RSC Advances. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry. Link

  • Mudshinge, S., et al. (2022).[8] Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Journal of Fluorine Chemistry. Link

Sources

Application Note: Scalable Manufacturing of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline , a critical scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and anti-infective agents.

While the classical Doebner-Miller reaction is the most direct synthetic route, it is historically plagued by violent exotherms and extensive polymerization ("tar") formation, rendering it difficult to scale beyond gram quantities. This guide presents a Modified Biphasic Process utilizing a Toluene/HCl system with controlled reagent addition. This methodology effectively manages thermal risks, suppresses polymerization, and allows for purification via crystallization, eliminating the need for industrial-scale chromatography.

Strategic Analysis & Retrosynthesis

The target molecule is a polysubstituted quinoline. The strategic disconnection focuses on the pyridine ring formation, utilizing the commercially available 4-bromo-2-(trifluoromethyl)aniline and crotonaldehyde (2-butenal).

Structural Considerations
  • C8-CF3 Group: Provides steric bulk and metabolic stability but deactivates the aniline nucleophile, requiring harsh acidic conditions for cyclization.

  • C6-Br Handle: Essential for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Methyl Group: Derived from the crotonaldehyde terminus.

Retrosynthetic Diagram

Retrosynthesis Target TARGET 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline Disconnection Doebner-Miller Cyclization Target->Disconnection Retrosynthetic Cut Precursor1 STARTING MATERIAL 1 4-Bromo-2-(trifluoromethyl)aniline Disconnection->Precursor1 Precursor2 STARTING MATERIAL 2 Crotonaldehyde (2-Butenal) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline derivative and crotonaldehyde.

Safety & Hazard Mitigation

CRITICAL WARNING: This reaction involves Crotonaldehyde , a highly toxic, flammable, and lachrymatory agent. It is also a suspected mutagen.

  • Exotherm Control: The condensation is highly exothermic. On a large scale, "dumping" reagents will lead to a runaway reaction and massive tar formation. Reagents must be added dropwise.

  • Containment: All operations must be performed in a fume hood with a scrubber system for acid fumes.

  • PPE: Full chemical resistant suit, face shield, and respirator (if outside hood) are mandatory.

Manufacturing Protocol (Process Scale)

This protocol is optimized for a 100g to 1kg batch size.

Reagents & Materials
ReagentEquiv.[1]RoleNotes
4-Bromo-2-(trifluoromethyl)aniline 1.0SubstrateSolid, mp ~58°C
Crotonaldehyde 1.5C3-C4 Synthon>99% purity preferred; stabilize w/ hydroquinone
Hydrochloric Acid (6M) 10 volSolvent/CatalystBiphasic aqueous phase
Toluene 5 volCo-solventOrganic phase; heat sink & tar extractant
p-Chloranil (Optional)0.05OxidantPromotes aromatization if yield is low
Zinc Chloride (Optional)0.5Lewis AcidAlternative promoter for difficult cyclizations
Step-by-Step Procedure
Phase A: Reactor Setup & Activation
  • Equip a Double-Jacketed Glass Reactor with an overhead mechanical stirrer (high torque), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 4-Bromo-2-(trifluoromethyl)aniline (1.0 equiv) and Toluene (5 volumes). Stir until dissolved.

  • Add 6M HCl (10 volumes). The aniline will likely form a hydrochloride salt suspension.

  • Heat the biphasic mixture to reflux (approx. 95-100°C) . Ensure vigorous stirring to maximize interfacial surface area.

Phase B: Controlled Cyclization (The Critical Step)
  • Load Crotonaldehyde (1.5 equiv) into the addition funnel.

  • Slow Addition: Add the crotonaldehyde dropwise to the refluxing mixture over 2 to 3 hours .

    • Process Note: Monitor the internal temperature.[2][3] Do not allow deviations >5°C. The slow addition keeps the concentration of free aldehyde low, favoring cyclization over polymerization.

  • After addition is complete, maintain reflux for an additional 2–4 hours .

    • IPC (In-Process Control): Monitor consumption of aniline by HPLC.[2] Target <1% remaining aniline.

Phase C: Workup & Isolation
  • Cool the reaction mixture to room temperature (20-25°C) .

  • Phase Separation: The reaction mixture will consist of an aqueous acidic layer (containing the product salt) and a dark organic layer (containing tars and polymeric byproducts).

  • Separate the layers.[1][3] Retain the Aqueous Acidic Layer.

    • Troubleshooting: If the interface is raggy (emulsion), filter through a pad of Celite.

  • Wash the aqueous layer with fresh Toluene (2 x 3 vol) to remove residual non-basic impurities.

Phase D: Neutralization & Crystallization
  • Transfer the aqueous layer to a clean vessel. Cool to 0-5°C .

  • Slowly adjust pH to 10-11 using 50% NaOH or Ammonium Hydroxide .

    • Observation: The product free base will precipitate as a solid or oil out.

  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 vol).

  • Dry combined organics over Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol or Heptane/EtOAc (9:1) . Cool slowly to 4°C to crystallize.

  • Filter the off-white/tan crystals and dry under vacuum at 45°C.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Charge (Aniline + Toluene + 6M HCl) Heating Heat to Reflux (100°C) Vigorous Stirring Start->Heating Addition Controlled Addition Crotonaldehyde (2-3 hrs) Heating->Addition Temp Stable Reaction Reflux 2-4 hrs (Cyclization & Oxidation) Addition->Reaction Separation Phase Separation (Discard Organic/Tars) Reaction->Separation Cool to RT Neutralization Basify Aqueous Layer (pH 10-11) Separation->Neutralization Aq. Layer Extraction Extraction (DCM) & Concentration Neutralization->Extraction Crystallization Crystallization (Ethanol) Extraction->Crystallization

Figure 2: Optimized workflow for the biphasic Doebner-Miller synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of CrotonaldehydeSlow down addition rate; Increase dilution of reaction mixture.
Heavy Tar Formation Reaction temperature too high during additionEnsure efficient reflux cooling; use the biphasic toluene method to scavenge tars.
Incomplete Reaction Deactivated Aniline (CF3 effect)Add ZnCl2 (0.5 eq) as a Lewis acid promoter; extend reflux time.
Product Purity Low Isomer formationUnlikely with 2,4-disubstituted aniline, but verify by NMR. Recrystallize from Ethanol.[2]

References

  • Doebner-Miller Reaction Overview

    • Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.
    • Wikipedia Entry:[4][5]

  • Scalable Quinoline Synthesis Protocols

    • Organic Syntheses, Coll.[6] Vol. 3, p.580 (1955); Vol. 20, p.79 (1940). (Standard Skraup/Doebner-Miller protocols).

    • Modified Skraup for substituted quinolines: Canadian Journal of Research, 1949, 27f(9): 793-799. Link

  • Specific Substrate References (Halogenated/Trifluoromethyl Quinolines): Patents referencing 6-bromo-2-methyl-8-trifluoromethylquinoline often relate to SARM synthesis (e.g., LGD-4033 intermediates). World Intellectual Property Organization, WO 2008/076348. (General methods for substituted quinolines in medicinal chemistry).
  • Process Safety

    • BenchChem Technical Notes on Quinoline Scale-up. Link (General reference for Knorr/Skraup scale-up parameters).

Disclaimer: This document is for research and development purposes only. All procedures should be validated in a controlled laboratory setting before scaling up.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization of 8-Trifluoromethyl Quinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 8-trifluoromethyl quinoline derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of cyclization reactions and improve your product yields. The trifluoromethyl group at the 8-position introduces unique electronic and steric challenges that often require careful optimization of reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 8-trifluoromethyl quinolines, with a focus on practical, actionable solutions.

Issue 1: Low or No Yield of the Desired 8-Trifluoromethyl Quinoline

Question: My cyclization reaction is resulting in a very low yield, or I'm only recovering starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in quinoline synthesis are a common hurdle and can be attributed to several factors, especially when dealing with the electron-withdrawing nature of the trifluoromethyl group. A systematic investigation into the following areas is recommended.[1]

Probable Causes & Recommended Solutions:

Probable Cause Explanation & Causality Recommended Solutions
Insufficient Reaction Temperature Many classical quinoline syntheses, such as the Skraup or Combes reactions, require significant thermal energy to overcome the activation barrier for cyclization.[2][3][4] The electron-withdrawing trifluoromethyl group can further deactivate the aromatic ring, necessitating higher temperatures.Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by TLC or LC-MS. For high-boiling point solvents, ensure your apparatus is properly equipped for safe operation at elevated temperatures.
Inappropriate Catalyst or Catalyst Deactivation The choice of acid or base catalyst is critical. Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often required to promote cyclization.[2][3] Catalysts can also lose activity due to impurities in the starting materials or reaction with atmospheric moisture.Ensure your catalyst is fresh and of high purity. For acid-catalyzed reactions, consider using PPA or Eaton's reagent, which are powerful dehydrating agents.[5] In some cases, Lewis acids like ZnCl₂ or iodine can be effective.[6][7][8]
Poor Solubility of Reactants If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Switch to a higher-boiling, more polar solvent such as Dowtherm A, sulfolane, or N-methyl-2-pyrrolidone (NMP). For some modern methods, ionic liquids have proven effective as both solvent and catalyst.[9][10]
Presence of Water Many quinoline cyclization reactions involve a dehydration step.[3] Any residual water in your starting materials or solvent can inhibit the reaction.Use anhydrous solvents and dry your starting materials thoroughly before use. Consider adding a dehydrating agent like phosphorus pentoxide (P₂O₅) to the reaction mixture.[6][11]
Steric Hindrance The trifluoromethyl group at the 8-position can sterically hinder the approach of the cyclizing moiety.This is an inherent challenge. Optimization of other reaction parameters is key. In some cases, a different synthetic route that forms the quinoline core before introducing the trifluoromethyl group may be necessary.

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_start Initial Low Yield cluster_optimization Optimization Strategy cluster_outcome Evaluation start Low Yield (<20%) temp Increase Temperature (e.g., in 20°C increments) start->temp Step 1 catalyst Change Catalyst (e.g., H₂SO₄ to PPA) temp->catalyst Step 2 solvent Change Solvent (e.g., Toluene to Dowtherm A) catalyst->solvent Step 3 dehydrate Add Dehydrating Agent (e.g., P₂O₅) solvent->dehydrate Step 4 improved_yield Improved Yield dehydrate->improved_yield Success no_improvement No Improvement dehydrate->no_improvement Re-evaluate Route

Caption: A systematic approach to troubleshooting low yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also getting a lot of impurities, making purification difficult and lowering my isolated yield. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is a frequent challenge in quinoline synthesis. Understanding the potential side reactions for your chosen synthetic method is the first step in mitigating them.

Common Side Reactions and Mitigation Strategies:

Synthetic Method Common Side Reaction(s) Explanation & Causality Mitigation Strategies
Skraup Synthesis Violent, exothermic reaction leading to charring and polymerization. [12][13][14]The reaction of an aromatic amine with glycerol and sulfuric acid is highly exothermic.[12] Without proper control, the reaction can run away, leading to decomposition of starting materials and products.Add a moderating agent like ferrous sulfate (FeSO₄) to control the reaction rate.[12][13] Ensure slow and controlled addition of sulfuric acid with efficient cooling.
Combes Synthesis Formation of regioisomers. [3]When using an unsymmetrical β-diketone, cyclization can occur at two different positions, leading to a mixture of products.[3]Steric hindrance can be used to favor one regioisomer. Increasing the bulk of the substituents on the β-diketone can direct the cyclization.[3]
Friedländer Annulation Aldol condensation of the ketone starting material. [10][15][16]Under basic conditions, the ketone can self-condense, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[15]Use milder reaction conditions, such as a catalytic amount of a Lewis acid (e.g., iodine) or an acid catalyst like p-toluenesulfonic acid, which can avoid the need for strong bases.[7][8][15]
Pfitzinger Reaction Decarboxylation of the quinoline-4-carboxylic acid product. The initial product of the Pfitzinger reaction is a quinoline-4-carboxylic acid.[17][18] Under harsh reaction conditions (high temperature, strong base), this can decarboxylate.Use the mildest possible reaction conditions that still afford a good yield. Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.

Visualizing the Friedländer Synthesis and a Common Side Reaction:

G cluster_main Desired Friedländer Annulation cluster_side Aldol Condensation Side Reaction start_friedlander 2-Aminoaryl Ketone + α-Methylene Ketone intermediate_friedlander Iminium Intermediate start_friedlander->intermediate_friedlander Acid or Base Catalysis product_friedlander Substituted Quinoline intermediate_friedlander->product_friedlander Cyclization & Dehydration start_aldol 2 x α-Methylene Ketone product_aldol Aldol Adduct start_aldol->product_aldol Base Catalysis

Caption: Competing pathways in the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: Which is the best general method for synthesizing 8-trifluoromethyl quinolines?

A1: There is no single "best" method, as the optimal choice depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

  • The Skraup synthesis is useful for preparing quinolines that are unsubstituted in the pyridine ring, but it uses harsh conditions.[2][14][19]

  • The Combes synthesis allows for the preparation of 2,4-disubstituted quinolines.[2][20]

  • The Friedländer synthesis is very versatile for preparing polysubstituted quinolines from 2-aminoaryl aldehydes or ketones.[7][8][15][21][22]

  • The Pfitzinger reaction is a good choice for synthesizing quinoline-4-carboxylic acids from isatins.[17][18][23][24][25][26]

Recent advances have also focused on metal-catalyzed and greener synthetic routes which may offer milder reaction conditions and improved yields.[9][27][28][29][30]

Q2: How does the 8-trifluoromethyl group affect the regioselectivity of the cyclization?

A2: The trifluoromethyl group is strongly electron-withdrawing and will direct electrophilic aromatic substitution to the meta position. In the context of quinoline synthesis, this can influence the position of cyclization. For example, in a Skraup-type reaction with a substituted aniline, the electronic effect of the trifluoromethyl group will influence which ortho position is more nucleophilic and thus more likely to cyclize.

Q3: Are there any modern, milder methods for quinoline synthesis that are compatible with sensitive functional groups?

A3: Yes, significant research has been dedicated to developing milder and more efficient methods for quinoline synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often improve yields.[9][10][28]

  • Use of ionic liquids: These can act as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[9][10]

  • Metal-catalyzed reactions: Various transition metals, including gold, copper, and palladium, have been used to catalyze quinoline synthesis under milder conditions.[26][28]

  • Photocatalysis: Visible-light-mediated reactions are an emerging green chemistry approach.[8][30]

Q4: I have successfully synthesized my 8-trifluoromethyl quinoline, but it is difficult to purify. What are some recommended purification techniques?

A4: Purification of quinoline derivatives can be challenging due to their basicity and often similar polarity to byproducts.

  • Column Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. The basicity of the quinoline may cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified quinoline extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

References

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]

  • Bischler-Napieralski Reaction - J&K Scientific LLC. Available at: [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. Available at: [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Combes synthesis of quinolines. Available at: [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter - LOCKSS. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • Skraup reaction - Wikipedia. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. Available at: [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - MDPI. Available at: [Link]

Sources

Troubleshooting debromination side reactions in 6-bromo-quinoline cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-Quinoline Cross-Coupling

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 6-bromo-quinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with debromination side reactions. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "debromination" side reaction I'm observing with my 6-bromo-quinoline coupling?

A1: Debromination, in this context, refers to the undesired replacement of the bromine atom at the C6 position of the quinoline ring with a hydrogen atom, leading to the formation of quinoline as a significant byproduct. This process is also known as hydrodehalogenation.[1][2] It directly competes with your desired cross-coupling pathway, consuming your starting material and reducing the yield of your target molecule, which complicates purification efforts.[1]

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions typically occurs through one of two primary pathways involving a Pd(II)-hydride species:

  • From β-Hydride Elimination: In certain coupling reactions like the Heck reaction, organic bases (e.g., triethylamine) can act as hydride donors.[1] In Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amide intermediate can form a Pd-H species, which then reductively eliminates with the aryl group to form the debrominated arene.[3]

  • From Hydride Impurities or Additives: The most common cause is the reaction of the key Ar-Pd(II)-X intermediate with a source of hydride (H⁻).[2] These hydride sources can be insidious and may include:

    • Trace water reacting with phosphine ligands or other reagents.

    • Alcohol solvents (e.g., ethanol, methanol) or certain amine bases.[2][4]

    • Impurities in reagents or solvents that can generate hydride species under the reaction conditions.[5]

Once the Ar-Pd(II)-H species is formed, it undergoes rapid reductive elimination to yield the debrominated quinoline and regenerate the Pd(0) catalyst, which then re-enters the undesired catalytic cycle.

Q3: Why does 6-bromo-quinoline seem particularly prone to this side reaction?

A3: The electronic nature of the quinoline ring system plays a significant role. The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the stability and reactivity of the organopalladium intermediates. This electronic effect can sometimes make the C-Br bond more susceptible to undesired cleavage pathways or alter the relative rates of the productive (reductive elimination of product) versus non-productive (reductive elimination of debrominated arene) steps in the catalytic cycle.

Q4: What are the most critical reaction parameters I should focus on to minimize debromination?

A4: Several factors are critical and interconnected. The most influential are:

  • Choice of Base: The type, strength, and purity of the base are paramount.[1][6]

  • Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands coordinated to the palladium center dictate the catalyst's behavior.[1][7]

  • Reaction Temperature: Higher temperatures often accelerate the rate of debromination.[1][4]

  • Solvent and Reagent Purity: The presence of protic impurities or hydride sources is a major contributor.[4][5]

Troubleshooting Guides

Issue: My LC-MS and ¹H NMR show a significant amount of quinoline byproduct, and my desired product yield is low.

This is the classic presentation of a dominant debromination side reaction. The following workflow provides a systematic approach to diagnose and solve the issue.

troubleshooting_workflow start High Debromination Observed base_check Is a strong base used? (e.g., NaOEt, t-BuOK, NaOH) start->base_check ligand_check Is an overly bulky, electron-rich phosphine ligand used? base_check->ligand_check No solution_base Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base_check->solution_base Yes temp_check Is the reaction run at high temperature? (>100 °C) ligand_check->temp_check No solution_ligand Use a less electron-donating ligand or screen different ligand classes ligand_check->solution_ligand Yes solvent_check Is a protic solvent or reagent-grade solvent used? temp_check->solvent_check No solution_temp Reduce reaction temperature (Start at 80 °C or lower) temp_check->solution_temp Yes solution_solvent Switch to anhydrous aprotic solvent (e.g., Toluene, Dioxane, THF) solvent_check->solution_solvent Yes end_goal Reduced Debromination solvent_check->end_goal No (Re-evaluate fundamentals) solution_base->end_goal solution_ligand->end_goal solution_temp->end_goal solution_solvent->end_goal G cluster_main Desired Cross-Coupling Pathway cluster_side Competing Debromination Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-Br arpdx Ar-Pd(II)L₂-Br (Quinoline Intermediate) oa->arpdx tm Transmetalation (+ R-B(OH)₂) arpdx->tm hydride_attack Reaction with Hydride Source arpdx->hydride_attack arpdr Ar-Pd(II)L₂-R tm->arpdr re Reductive Elimination arpdr->re re->pd0 regenerates product Ar-R (Desired Product) re->product hydride Hydride Source (H⁻) hydride->hydride_attack arpdh Ar-Pd(II)L₂-H hydride_attack->arpdh re_debrom Reductive Elimination arpdh->re_debrom re_debrom->pd0 regenerates debrom_product Ar-H (Debrominated Byproduct) re_debrom->debrom_product

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 8-Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at the C8 position of the quinoline scaffold is a high-value strategy in medicinal chemistry, famously validated by the antimalarial drug Mefloquine . This substitution modulates lipophilicity (

), blocks metabolic oxidation at the reactive C8 site, and influences the basicity of the quinoline nitrogen via peri-interactions.

However, characterizing this specific regioisomer presents unique challenges. Standard


 NMR often suffers from signal overlap in the aromatic region (7.0–9.0 ppm), and 

NMR lacks the sensitivity for trace impurity analysis.

This guide objectively compares


 NMR against traditional characterization methods, establishing it as the superior modality for differentiating the 8-

isomer. We provide experimental protocols for leveraging the unique "Peri-Effect" that distinguishes the 8-position from the 2, 3, or 6-isomers.

Part 1: The Comparative Advantage (19F vs. 1H/13C)

For the characterization of fluorinated quinolines,


 NMR offers a distinct performance advantage over proton and carbon methods. The following table summarizes the technical performance metrics relevant to drug discovery workflows.
Table 1: Performance Comparison of NMR Modalities for Quinoline Analysis
Feature

NMR

NMR

NMR (Recommended)
Spectral Window Narrow (~15 ppm)Wide (~220 ppm)Wide (~400 ppm)
Signal Overlap High (Aromatic region crowding)Low, but possibleNone (100% specificity to F-tags)
Sensitivity (Rel. to 1H) 1.000.000170.83 (High throughput capable)
Solvent Interference High (Requires deuterated solvents)LowZero (No background in non-F solvents)
Regioisomer Resolution Difficult (Requires 2D NOESY/HMBC)ModerateHigh (Sensitive to electronic environment)
Quantification (qNMR) Good (if baseline is clean)Poor (NOE/Relaxation issues)Excellent (with proper

delay)

Expert Insight: While


 NMR is standard, the 8-position protons in quinoline often overlap with the 5-position protons. 

NMR eliminates this ambiguity, providing a singlet (or doublet if H-coupled) on a clean baseline.

Part 2: Regioisomeric Differentiation & The "Peri-Effect"

The core challenge in synthesizing 8-trifluoromethylquinoline is ensuring regioisomeric purity against the 5-, 6-, or 7-isomers.


 NMR solves this via the Peri-Effect .
Mechanism of Differentiation

In the 8-position, the


 group is spatially proximate to the quinoline nitrogen lone pair (Position 1). This creates two distinct physical phenomena detectable by NMR:
  • Electronic Deshielding: The electric field generated by the nitrogen lone pair deshields the fluorine nuclei, typically shifting the signal downfield relative to remote positions (e.g., 6-

    
    ).
    
  • Through-Space Interactions: In protonated or specific solvent states, through-space coupling or NOE (Nuclear Overhauser Effect) can be observed between the

    
     and the NH (if protonated) or H2.
    
Diagram 1: The Peri-Effect and Regioisomer Logic

Quinoline_Regio Input Quinoline Scaffold Pos8 8-Position (Peri) Proximate to N-Lone Pair Input->Pos8 Pos6 6-Position (Distal) Remote from Nitrogen Input->Pos6 Effect Electronic Field Effect (Deshielding) Pos8->Effect Steric/Electronic repulsion Output6 6-CF3 Signal (~ -63 to -66 ppm) Sharp Singlet Pos6->Output6 Minimal perturbation Output8 8-CF3 Signal (~ -60 to -63 ppm) Broadened by N-quadrupole Effect->Output8

Caption: Logical flow illustrating how the spatial proximity of the 8-position to the nitrogen lone pair results in distinct NMR signatures compared to distal isomers.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, especially for quantitative analysis (qNMR) or regulatory submissions, follow this self-validating protocol. This workflow accounts for the long longitudinal relaxation times (


) typical of quaternary 

groups.
Workflow Diagram

Protocol_Flow Start Sample Preparation 10-20 mg in CDCl3 or DMSO-d6 InternalStd Add Internal Standard (e.g., α,α,α-Trifluorotoluene) Must have distinct shift (-63.7 ppm) Start->InternalStd T1_Meas Step 1: Inversion Recovery Exp. Determine T1 of CF3 group InternalStd->T1_Meas Param_Set Step 2: Set Acquisition Parameters D1 (Relaxation Delay) ≥ 5 × T1 Spectral Width: 200 ppm T1_Meas->Param_Set Acquire Step 3: Acquire 19F{1H} (Proton Decoupled) Param_Set->Acquire Validate Validation Check Is S/N > 150:1? Are sidebands absent? Acquire->Validate

Caption: Step-by-step acquisition protocol ensuring quantitative accuracy by accounting for relaxation dynamics.

Detailed Methodology
  • Solvent Selection:

    • 
      :  Preferred for routine analysis. The 
      
      
      
      signal is generally sharper.
    • DMSO-

      
      :  Use if the compound is polar/salt. Note: The high polarity of DMSO can shift the 8-
      
      
      
      peak upfield slightly due to solvation of the nitrogen lone pair, partially mitigating the peri-effect.
  • Internal Standard (for qNMR):

    • Use

      
      -Trifluorotoluene (
      
      
      
      ppm)
      .
    • Critical: Ensure the standard does not overlap with your analyte. If 8-

      
       appears at -63.5 ppm, switch to Fluorobenzene (
      
      
      
      ppm)
      .
  • Pulse Sequence:

    • Use zgig (inverse gated decoupling) for quantitative results to eliminate the Nuclear Overhauser Effect (NOE) which can distort integration ratios.

    • Relaxation Delay (

      
      ): 
      
      
      
      groups on aromatic rings have long
      
      
      times (1–3 seconds). Set
      
      
      seconds for quantitative accuracy (5
      
      
      
      
      ).

Part 4: Case Study & Data Analysis

Mefloquine: The Gold Standard

Mefloquine (2,8-bis(trifluoromethyl)quinoline) serves as the definitive reference for this characterization. It contains two


 groups:
  • Position 2: Adjacent to Nitrogen (Electronic withdrawal via

    
     bond).
    
  • Position 8: Peri to Nitrogen (Steric/Through-space interaction).

Experimental Data Summary (in


): 
GroupChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
2-

~ -68.0 ppmSingletN/AShielded relative to pos 8 due to lack of peri-repulsion.
8-

~ -60.5 ppmSinglet (Broad)

Hz
Deshielded . Diagnostic "Peri" shift.

Note: Values are approximate and solvent-dependent. The key takeaway is the significant separation (>7 ppm) between the two isomers, validating


 NMR as a rapid identification tool.
Troubleshooting Common Artifacts
  • Broad Signals: If the 8-

    
     signal is unusually broad, it indicates "rotational hindrance" or exchange broadening due to the bulky group interacting with the nitrogen lone pair. Heating the sample (Variable Temperature NMR) to 310K usually sharpens the peak.
    
  • Sidebands:

    
     groups have high Chemical Shift Anisotropy (CSA). At high fields (>500 MHz), spinning sidebands may appear. Run the sample non-spinning if these interfere with integration.
    

References

  • Vertex Pharmaceuticals. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. [Link]

  • Hebrew University of Jerusalem. (2024). Fluorine-19 NMR: Properties and Applications. [Link]

  • University of California, Santa Barbara. (2024). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes. Chemical Science Supplementary Information. [Link]

Comparing reactivity of 6-bromo vs 6-iodo quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

In the architecture of kinase inhibitors and antimalarials, the quinoline scaffold is ubiquitous. When functionalizing the 6-position (the "benzenoid" ring), medicinal chemists often face a binary choice: 6-Bromoquinoline or 6-Iodoquinoline .

While often treated interchangeably in undergraduate texts, these two synthons exhibit distinct kinetic profiles that dictate their utility in complex synthesis. This guide moves beyond simple reactivity trends to analyze the causality of their performance, providing a decision framework for scale-up versus discovery phase applications.

The Fundamental Trade-off
Feature6-Bromoquinoline6-Iodoquinoline
Primary Utility Scale-up, Routine Library SynthesisLate-Stage Functionalization, Orthogonal Coupling
Cost Efficiency High (Commodity Chemical)Low (Specialty Reagent)
Shelf Stability Excellent (Indefinite)Moderate (Light Sensitive, prone to oxidation)
Reactivity (Pd) Requires Activation (

barrier)
Diffusion Controlled (Low

)
Lithiation Requires

-BuLi or elevated temp
Rapid with

-BuLi at -78°C

Mechanistic Foundation: The Kinetics of Activation

To select the correct halide, one must understand the energy landscape of the Carbon-Halogen (C-X) bond cleavage. The 6-position of quinoline behaves electronically like a substituted naphthalene; it is not sufficiently electron-deficient to undergo


 (unlike the 2- or 4-positions), making metal-catalyzed cross-coupling and halogen-metal exchange the dominant reaction pathways.
Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) is typically the oxidative addition of the aryl halide to the Pd(0) species.

  • C(sp²)-I Bond: ~65 kcal/mol. Weak. Oxidative addition is fast and often exothermic.

  • C(sp²)-Br Bond: ~81 kcal/mol. Stronger. Oxidative addition requires significant thermal energy or electron-rich ligands (e.g., P(

    
    -Bu)
    
    
    
    , XPhos) to lower the activation barrier.
Reaction Coordinate Visualization

The following diagram illustrates the kinetic advantage of the 6-iodo derivative. Note the lower activation energy (


) required to reach the transition state (TS) for the iodide compared to the bromide.

ReactionCoordinate Figure 1: Comparative Energy Profile for Oxidative Addition to Pd(0) Start Reactants (Pd(0) + Ar-X) TS_I TS (Iodide) Low Ea Start->TS_I Fast TS_Br TS (Bromide) High Ea Start->TS_Br Slow (Heat/Ligand Req.) Inter_I Oxidative Addition Complex (Ar-Pd-I) TS_I->Inter_I Inter_Br Oxidative Addition Complex (Ar-Pd-Br) TS_Br->Inter_Br

Caption: The 6-iodo derivative traverses a significantly lower activation barrier, enabling coupling at ambient temperatures.

Experimental Performance & Protocols

Scenario A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling a boronic acid to the 6-position.[1]

  • 6-Iodoquinoline:

    • Conditions: Mild.[2][3] Can often proceed at Room Temperature (RT) or 40°C using simple catalysts like Pd(PPh

      
      )
      
      
      
      .
    • Advantage:[2][4][5][6] Preserves sensitive functional groups on the boronic acid partner.

  • 6-Bromoquinoline:

    • Conditions: Standard. Requires reflux (80-100°C) in Toluene/Water or Dioxane.

    • Advantage:[2][4][5][6] Robustness. The starting material does not degrade if the reaction is left overnight.

Validated Protocol: 6-Arylquinoline Synthesis (General)
  • Charge Vessel: Add 1.0 equiv 6-haloquinoline , 1.2 equiv Arylboronic acid, and 3.0 equiv K

    
    PO
    
    
    
    .
  • Catalyst Addition:

    • For Iodide: Add 2 mol% Pd(dppf)Cl

      
      ·DCM.
      
    • For Bromide: Add 5 mol% Pd(dppf)Cl

      
      ·DCM (Higher loading ensures completion).
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction:

    • For Iodide: Stir at 45°C for 2-4 hours.

    • For Bromide: Stir at 90°C for 12-16 hours.

  • Validation (TLC): 6-Iodoquinoline (Rf ~0.6 in 20% EtOAc/Hex) disappears rapidly. 6-Bromoquinoline (Rf ~0.55) persists longer.

Scenario B: Lithium-Halogen Exchange

Objective: Generating the 6-lithioquinoline species for quenching with electrophiles (e.g., DMF to form aldehydes).

  • The Trap: The quinoline ring is susceptible to nucleophilic attack at the C2 position by strong alkyllithiums.

  • The Solution:

    • 6-Iodo: Exchanges extremely fast with

      
      -BuLi  at -78°C. The exchange rate > nucleophilic attack rate.
      
    • 6-Bromo: Exchange is slower. Often requires

      
      -BuLi  (2 equivalents) to drive the equilibrium irreversibly and faster than the competing addition to the pyridine ring.
      

Advanced Strategy: Orthogonal Functionalization

The most powerful application of the reactivity difference is Orthogonal Selectivity . If a molecule contains both a bromine and an iodine atom, the chemist can selectively functionalize the iodine position while leaving the bromine intact for a subsequent step.

Case Study: Functionalizing 3-bromo-6-iodoquinoline.

OrthogonalStrategy Figure 2: Orthogonal Functionalization Workflow Substrate 3-Bromo-6-iodoquinoline (Mixed Halide) Step1 Step 1: Selective Coupling (Suzuki, RT, Low Cat. Loading) Substrate->Step1 Chemoselective at C-I Inter Intermediate: 6-Aryl-3-bromoquinoline (Br remains intact) Step1->Inter Step2 Step 2: Forcing Coupling (Suzuki, 100°C, Buchwald Ligands) Inter->Step2 Activation of C-Br Product Final Product: 3,6-Diarylquinoline (Regio-defined) Step2->Product

Caption: Exploiting the C-I vs C-Br bond strength differential for sequential library generation.

Decision Matrix

Use this table to select the appropriate precursor for your specific campaign.

Project PhaseConstraintRecommended ReagentReasoning
Hit-to-Lead Speed & Diversity6-Iodoquinoline Allows mild conditions; compatible with diverse, fragile boronic acids.
Process Dev Cost ($/kg)6-Bromoquinoline Significantly cheaper; robust supply chain; impurities easier to purge.
Library Gen Sequential Coupling6-Iodoquinoline Essential if another halogen (Cl/Br) is present elsewhere on the scaffold.
Flow Chem Residence Time6-Iodoquinoline Faster kinetics allow for shorter reactor loops and higher throughput.

References

  • Bond Dissociation Energies of Aryl Halides Source: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Relevance: Establishes the thermodynamic basis for C-I (65 kcal/mol) vs C-Br (81 kcal/mol) reactivity.
  • Mechanisms of Oxidative Addition to Pd(0) Source: Barrios-Landeros, F., et al. (2006). "Relative Rates of Oxidative Addition of Aryl Halides to Pd(0)." Journal of the American Chemical Society. Link:[Link]

  • Lithium-Halogen Exchange Kinetics Source: Bailey, W. F., & Patricia, J. J. (1988).[4] "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry. Link:[Link]

  • Chemoselective Cross-Coupling Strategies Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.